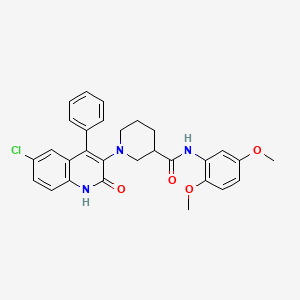![molecular formula C22H19FN4O B10875570 4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10875570.png)
4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound that features a unique combination of fluorophenyl, indole, and pyrazolone moieties
Métodos De Preparación
The synthesis of 4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the indole derivative: Starting with a suitable indole precursor, the indole moiety is functionalized to introduce the ethyl group.
Synthesis of the pyrazolone core: The pyrazolone ring is constructed through cyclization reactions involving appropriate precursors.
Coupling reactions: The fluorophenyl group is introduced via coupling reactions, such as Suzuki or Heck coupling, to form the final compound.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Análisis De Reacciones Químicas
4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the specific reaction.
Aplicaciones Científicas De Investigación
4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.
Mecanismo De Acción
The mechanism of action of 4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and indole moieties may facilitate binding to specific sites, while the pyrazolone core can participate in various biochemical reactions. The exact pathways and targets would depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar compounds to 4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one include:
4-(2-chlorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a chlorine atom instead of fluorine.
4-(2-bromophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a bromine atom instead of fluorine.
4-(2-methylphenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can significantly influence its chemical properties and biological activity.
Propiedades
Fórmula molecular |
C22H19FN4O |
|---|---|
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
4-(2-fluorophenyl)-5-[2-(1H-indol-3-yl)ethyl]-3-methyl-2,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C22H19FN4O/c1-13-19-20(26-25-13)22(28)27(21(19)16-7-2-4-8-17(16)23)11-10-14-12-24-18-9-5-3-6-15(14)18/h2-9,12,21,24H,10-11H2,1H3,(H,25,26) |
Clave InChI |
OIWCOCOSALAXMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(N(C(=O)C2=NN1)CCC3=CNC4=CC=CC=C43)C5=CC=CC=C5F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-dimethoxy-N-[4-(pyridin-3-yloxy)phenyl]benzamide](/img/structure/B10875489.png)

![2-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate](/img/structure/B10875497.png)
![3-{[(Thiophen-2-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10875505.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B10875511.png)
![2-[(4-Methylphenyl)amino]-2-oxoethyl 2-(6-methoxynaphthalen-2-yl)propanoate](/img/structure/B10875513.png)
![1,3-dimethyl-7-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10875526.png)
![1-benzyl-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10875530.png)

![(2E)-3-[2-bromo-5-ethoxy-4-(propan-2-yloxy)phenyl]prop-2-enoic acid](/img/structure/B10875551.png)
![1-Ethyl-6-fluoro-7-[4-(naphthalen-1-ylcarbamoyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B10875552.png)

![3-cyclohexyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10875575.png)
